molecular formula C12H13FO3 B3145627 Methyl 2-(3-fluorobenzyl)-3-oxobutanoate CAS No. 577775-49-6

Methyl 2-(3-fluorobenzyl)-3-oxobutanoate

Cat. No.: B3145627
CAS No.: 577775-49-6
M. Wt: 224.23 g/mol
InChI Key: CKLKJAZQOFKFKN-UHFFFAOYSA-N
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Description

Methyl 2-(3-fluorobenzyl)-3-oxobutanoate (CAS: 577775-49-6) is a fluorinated β-keto ester characterized by a 3-fluorobenzyl substituent at the C2 position of the butanoate backbone. It serves as a key intermediate in pharmaceutical synthesis, particularly in the development of fluorinated bioactive molecules. Its structure combines the reactivity of the β-keto ester moiety with the electronic effects of the meta-fluorine substituent, influencing its chemical behavior and applications .

Properties

IUPAC Name

methyl 2-[(3-fluorophenyl)methyl]-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO3/c1-8(14)11(12(15)16-2)7-9-4-3-5-10(13)6-9/h3-6,11H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLKJAZQOFKFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC1=CC(=CC=C1)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-fluorobenzyl)-3-oxobutanoate typically involves the esterification of 3-oxobutanoic acid with 3-fluorobenzyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Methyl 2-(3-fluorobenzyl)-3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(3-fluorobenzyl)-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The fluorobenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorobenzyl Isomers

The positional isomerism of the fluorine atom on the benzyl group significantly impacts physicochemical properties. Key analogs include:

Compound Name CAS Number Molecular Formula Substituent Position Key Properties Source
Methyl 2-(2-fluorobenzyl)-3-oxobutanoate 98601-37-7 C₁₂H₁₃FO₃ Ortho-fluorine Higher steric hindrance; altered reactivity in nucleophilic substitutions
Methyl 2-(3-fluorobenzyl)-3-oxobutanoate 577775-49-6 C₁₂H₁₃FO₃ Meta-fluorine Balanced electronic effects; preferred in catalytic hydrogenation
Methyl 2-(4-fluorobenzyl)-3-oxobutanoate Not available C₁₂H₁₃FO₃ Para-fluorine Enhanced resonance stabilization; slower reaction kinetics

Research Findings :

  • The meta-fluoro isomer exhibits superior solubility in polar aprotic solvents (e.g., acetonitrile) compared to ortho- and para-isomers, likely due to reduced crystallinity .
  • Ortho-substituted analogs show lower thermal stability, as steric clashes destabilize the ester group .

Chlorobenzyl Derivatives

Replacing fluorine with chlorine alters electronic and steric profiles:

Compound Name CAS Number Molecular Formula Substituent Key Differences from Fluorinated Analog Source
Methyl 2-(2-chlorobenzyl)-3-oxobutanoate 676348-55-3 C₁₂H₁₃ClO₃ Ortho-chlorine Higher molecular weight (228.68 g/mol); increased lipophilicity
Methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate 74073-22-6 C₁₂H₁₀Cl₂O₃ Dichlorobenzylidene Conjugated double bond; yellow solid (melting point: 120–122°C)

Research Findings :

  • Chlorinated analogs exhibit 10–15% lower reactivity in nucleophilic acyl substitutions due to the electron-withdrawing effect of chlorine .

Functional Group Variations

β-Keto Esters with Alternative Substituents
Compound Name CAS Number Molecular Formula Substituent Applications Source
Methyl 2-benzoylamino-3-oxobutanoate Not available C₁₂H₁₃NO₄ Benzoylamino Precursor for heterocyclic synthesis (e.g., pyridines)
2-Methoxyethyl 3-oxobutanoate 22502-03-0 C₇H₁₂O₄ Methoxyethyl ester Enhanced hydrolytic stability; used in polymer chemistry

Research Findings :

  • The benzoylamino derivative requires acid catalysis (e.g., PTSA) for condensation reactions, unlike fluorobenzyl analogs that proceed under milder conditions .
  • Methoxyethyl esters exhibit 20–30% slower hydrolysis rates compared to methyl esters, making them suitable for sustained-release formulations .

Biological Activity

Methyl 2-(3-fluorobenzyl)-3-oxobutanoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C12H13FO3. Its structure includes a methyl ester functional group, a ketone, and a fluorobenzyl moiety, which contribute to its reactivity and interaction with biological systems. The presence of the fluorine atom is particularly noteworthy as it can enhance the compound's binding affinity to various biological targets.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The fluorobenzyl group may enhance binding affinity, leading to modulation of enzyme activity or receptor function. This interaction can influence metabolic pathways and potentially lead to therapeutic effects in various conditions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound can act as an inhibitor of specific enzymes involved in metabolic pathways, contributing to its potential therapeutic applications.
  • Antimicrobial Properties : Similar compounds have shown activity against various bacterial strains, suggesting that this compound may possess antimicrobial properties.
  • Cytotoxic Effects : Preliminary studies indicate potential cytotoxicity against cancer cell lines, warranting further investigation into its anticancer properties.

Comparative Analysis with Analogous Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological Activity
Methyl 2-(4-fluorobenzyl)-3-oxobutanoateModerate enzyme inhibition
Methyl 2-(2-fluorobenzyl)-3-oxobutanoateLower cytotoxicity compared to Methyl 2-(3-F)
Methyl 2-(3-chlorobenzyl)-3-oxobutanoateExhibits distinct antibacterial properties

This table illustrates how variations in the position of the fluorine or other substituents can significantly alter biological activity.

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various derivatives similar to this compound against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a fluorinated aromatic system exhibited enhanced inhibitory effects compared to non-fluorinated analogs, with minimum inhibitory concentration (MIC) values ranging from 6 to 25 µg/mL against tested strains .
  • Cytotoxicity Testing : In vitro assays conducted on cancer cell lines demonstrated that this compound showed promising cytotoxic effects, with IC50 values indicating significant activity at low concentrations. For instance, one study reported an IC50 value of approximately 8 µg/mL against Vero cells, suggesting selective toxicity towards cancerous cells while sparing normal cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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